Ethynylmagnesium Bromide

Overview

Description

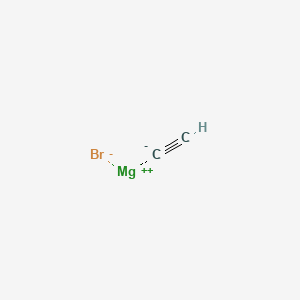

Ethynylmagnesium bromide, also known as bromoethynylmagnesium, is a Grignard reagent with the chemical formula HC≡CMgBr. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a valuable tool in the synthesis of various polymers and unsaturated phosphonites .

Mechanism of Action

Target of Action

Ethynylmagnesium Bromide is a Grignard reagent, a class of organometallic compounds that are commonly used in organic synthesis . The primary targets of this compound are electrophiles, particularly carbonyl compounds such as aldehydes, ketones, and esters .

Mode of Action

This compound, as a Grignard reagent, interacts with its targets by serving as a carbanion equivalent . This means it can donate electrons and form new carbon-carbon bonds, thereby enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The action of this compound affects several biochemical pathways. For instance, it is used in the grafting of aliphatic polymers , the synthesis of anthracene-containing species , and the preparation of the alkyne component in an enyne cross-metathesis leading to conjugated dienes . These processes involve complex biochemical pathways that result in the formation of new organic compounds.

Pharmacokinetics

It’s important to note that as a highly reactive compound, this compound is typically used in controlled environments, such as flow microreactors , to ensure safety and efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its role in the synthesis of various organic compounds. For example, it can contribute to the formation of polymers and unsaturated phosphonites , or be used in the ethynylation of chiral α-dibenzylamino aldehydes .

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. For instance, its reactivity increases with an increase in the difference in electronegativity between the metal (magnesium) and carbon . Additionally, reactions involving this compound are often extremely fast and highly exothermic, making the reactions difficult or even impossible to control in conventional batch reactors . Therefore, the use of flow microreactors is preferred for performing the preparation and use of such highly reactive organometallic species in a controlled way .

Biochemical Analysis

Biochemical Properties

Ethynylmagnesium Bromide is a highly reactive species, which makes it a valuable tool in biochemical reactions . It is often used in the synthesis of polymers and unsaturated phosphonites

Cellular Effects

As a Grignard reagent, it is known to be highly reactive, which suggests that it could potentially interact with a variety of cellular components and processes

Molecular Mechanism

The molecular mechanism of this compound is largely based on its reactivity. As a Grignard reagent, it can act as a nucleophile, forming new carbon-carbon bonds in organic synthesis This suggests that it could potentially interact with a variety of biomolecules, potentially influencing enzyme activity and gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethynylmagnesium bromide is typically prepared by the reaction of acetylene with an alkylmagnesium bromide. The process involves the following steps:

- A solution of ethylmagnesium bromide is prepared by reacting magnesium turnings with ethyl bromide in an anhydrous solvent such as tetrahydrofuran.

- Acetylene gas is then introduced into the solution of ethylmagnesium bromide, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the preparation of this compound is carried out in a controlled environment to manage the highly exothermic nature of the reaction. Flow microreactors are often used to ensure precise control over reaction conditions, enhancing safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethynylmagnesium bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds such as aldehydes and ketones to form alcohols.

Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.

Solvents: Anhydrous solvents like tetrahydrofuran are typically used.

Temperature: Reactions are often carried out at low temperatures to control the exothermic nature of the reactions.

Major Products:

Alcohols: Formed from the nucleophilic addition to carbonyl compounds.

Alkynes: Resulting from substitution reactions.

Scientific Research Applications

Ethynylmagnesium bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, including polymers and unsaturated phosphonites.

Biology: Employed in the preparation of biologically active compounds.

Medicine: Utilized in the synthesis of pharmaceutical intermediates.

Industry: Applied in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethynylmagnesium chloride: Similar in reactivity but uses chloride instead of bromide.

Phenylethynylmagnesium bromide: Contains a phenyl group, offering different reactivity and applications.

Vinylmagnesium bromide: Contains a vinyl group, used in different synthetic pathways.

Uniqueness: this compound is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of reactions makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name |

magnesium;ethyne;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LROBJRRFCPYLIT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#[C-].[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399009 | |

| Record name | Ethynylmagnesium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4301-14-8 | |

| Record name | Ethynylmagnesium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mode of action of Ethynylmagnesium Bromide?

A1: this compound acts as a nucleophile. The carbon atom bonded to magnesium carries a partial negative charge, allowing it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the common applications of this compound in organic synthesis?

A2: this compound finds extensive use in synthesizing various compounds, including:

- C-Nucleosides: These molecules are crucial in medicinal chemistry and often involve attaching sugar moieties to heterocyclic rings. [, , , , , , ]

- Natural Product Intermediates: this compound helps build complex structures found in natural products like ginkgolide B and sarain A. [, ]

- Fluorescent Pyrazoles: These compounds are valuable in materials science, and this compound facilitates their synthesis through multi-component reactions. []

- Anthracyclines: These molecules possess anti-cancer properties, and this compound contributes to constructing their tetracyclic carbon skeleton. []

Q3: Can you provide an example of this compound's role in synthesizing C-nucleosides?

A3: In the synthesis of 3-(β-D-xylofuranosyl)pyrazole, this compound reacts with 2,3,4-tri-O-benzyl-D-xylopyranose to form a key D-ido-diol intermediate. This intermediate then undergoes a series of transformations, ultimately leading to the desired C-nucleoside. []

Q4: Does this compound exhibit stereoselectivity in its reactions?

A4: Yes, the stereoselectivity of reactions with this compound can vary depending on the substrates and reaction conditions. For instance, reactions with erythrulose derivatives typically yield a specific stereoisomer. Still, by modifying conditions or using catalysts like Titanium(IV) isopropoxide (Ti(OiPr)₄), the stereochemical outcome can be reversed, achieving high levels of control. []

Q5: Are there ways to influence the regioselectivity of this compound additions?

A5: Research suggests that reaction conditions and the nature of the substrates play crucial roles. For example, in reactions with α,β-O-isopropylidene-erythrulose derivatives, altering reaction parameters or employing Ti(OiPr)₄ as a catalyst can switch the major product from one stereoisomer to another. []

Q6: What precautions are necessary when handling this compound?

A6: this compound is a reactive compound and should be handled with care under inert conditions, typically using nitrogen or argon atmospheres, to prevent unwanted reactions with moisture and air.

Q7: Is spectroscopic data available for this compound and its derivatives?

A7: Yes, various spectroscopic techniques are employed to characterize this compound and the compounds derived from reactions where it is used. These techniques include:

- Nuclear Magnetic Resonance (NMR): This technique, particularly ¹H NMR, ¹³C NMR, and ²⁹Si NMR, is invaluable for determining the structure and purity of synthesized compounds. [, , , , ]

- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups in molecules, particularly the characteristic peaks associated with C≡C and other relevant functional groups present in this compound derivatives. [, , ]

Q8: What safety precautions should be taken when working with this compound?

A8: this compound is a reactive organometallic reagent and should be handled with caution:

Q9: How has the use of this compound in organic synthesis evolved?

A9: The use of Grignard reagents, including this compound, has been a cornerstone of organic synthesis for over a century. While initially, these reagents were primarily employed for simple additions to carbonyl compounds, their applications have expanded significantly.

Q10: What are potential future directions for research involving this compound?

A10:

Catalysis: Exploring the use of this compound in conjunction with transition metal catalysts to enable milder reaction conditions and greater selectivity. [, ] * New Reactions: Investigating novel transformations and reaction partners for this compound to expand its synthetic utility further.* Flow Chemistry:* Adapting reactions involving this compound to flow chemistry setups for enhanced safety and scalability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.